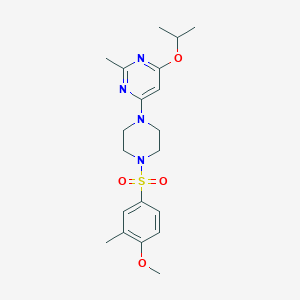

4-Isopropoxy-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine

Description

Properties

IUPAC Name |

4-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propan-2-yloxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O4S/c1-14(2)28-20-13-19(21-16(4)22-20)23-8-10-24(11-9-23)29(25,26)17-6-7-18(27-5)15(3)12-17/h6-7,12-14H,8-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWUWJAPMDLYLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC(C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-Isopropoxy-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realms of cancer treatment and other therapeutic applications. This article aims to provide a detailed overview of its biological activity, synthesizing findings from various studies and research articles.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 398.50 g/mol

Research indicates that derivatives of pyrimidine compounds often exhibit diverse pharmacological effects, including:

- Inhibition of Protein Kinases : Many pyrimidine derivatives modulate protein kinase enzymatic activity, which is crucial for regulating cellular functions such as proliferation and apoptosis .

- Antitumor Activity : Certain studies have highlighted the ability of similar compounds to inhibit tumor growth by targeting specific pathways involved in cancer progression .

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

| Activity Type | Description |

|---|---|

| Antitumor | Demonstrated efficacy in inhibiting cancer cell proliferation in vitro; potential for further development. |

| Anti-inflammatory | Shows promise in reducing inflammation markers; may inhibit pathways related to inflammatory responses. |

| Antimicrobial | Preliminary studies suggest effectiveness against certain bacterial strains. |

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:

- Antitumor Efficacy :

- Inflammatory Response Modulation :

- Antimicrobial Properties :

Scientific Research Applications

Antibacterial Properties

Research indicates that 4-Isopropoxy-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine exhibits moderate to strong antibacterial activity against several pathogens, including:

- Salmonella typhi

- Bacillus subtilis

These findings suggest its potential use in developing new antibiotics or as an adjunct therapy in treating bacterial infections.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes, notably:

-

Acetylcholinesterase (AChE) : A key enzyme in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic target in Alzheimer's disease.

- IC50 Values : Preliminary studies show competitive inhibition with IC50 values lower than standard inhibitors like thiourea, indicating strong potential as a therapeutic agent in neurodegenerative diseases.

- Urease : An enzyme associated with certain infections. The inhibition of urease can be beneficial in treating conditions like urinary tract infections.

Case Studies

- AChE Inhibition Study : In a comparative study with other derivatives, 4-Isopropoxy-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine demonstrated superior inhibition of AChE, suggesting its viability as a lead compound for Alzheimer's treatment.

- Antibacterial Efficacy : A study evaluated the compound's antibacterial properties against clinical strains of Salmonella and Bacillus. Results indicated significant bactericidal activity, warranting further investigation into its mechanism of action.

Synthesis Pathway

The synthesis of this compound involves several key steps:

- Formation of the Pyrimidine Core : Utilizes condensation reactions between aldehydes and amines.

- Sulfonylation of Piperazine : Introduces a sulfonyl group to the piperazine ring.

- Nucleophilic Substitution : Attaches the piperazinyl sulfonamide to the pyrimidine core.

- Final Alkylation : Incorporates isopropoxy and methyl groups through controlled alkylation reactions.

Chemical Reactions Analysis

Sulfonamide Coupling

The reaction mechanism involves deprotonation of piperazine by a base, followed by nucleophilic attack on the sulfonyl chloride (Figure 1):

Typical Conditions :

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient pyrimidines undergo SNAr at the 6-position due to activation by electron-withdrawing groups (e.g., methylsulfonyl or nitro):

Optimized Parameters :

Byproduct Mitigation

-

Isomer Formation : Steric hindrance from the 2-methyl group can lead to regioselectivity issues during SNAr. Purification via column chromatography (silica gel, hexane/EtOAc) is required .

-

Sulfonamide Hydrolysis : Moisture-sensitive intermediates necessitate anhydrous conditions .

Scalability

-

Piperazine Sulfonylation : High dilution methods reduce dimerization side products .

-

Mitsunobu Reaction : Cost-effective alternatives to DIAD (e.g., DEAD) improve scalability .

Comparative Reaction Data

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Sulfonamide formation | Ar-SOCl, EtN, DCM | 82% | |

| SNAr at pyrimidine | CsCO, DMF, 90°C | 68% | |

| Isopropoxy installation | Isopropyl bromide, KOH, DMSO | 75% |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogues from the evidence:

*Estimated based on substituent contributions.

Key Observations:

Alkoxy Groups: The isopropoxy group in the target compound increases lipophilicity (logP) compared to linear ethoxy () or propoxy () groups. Chlorinated vs. Methoxy/Methyl Groups: ’s 2,5-dichlorophenyl sulfonyl group introduces strong electron-withdrawing effects, which may enhance metabolic stability but reduce aqueous solubility compared to the target’s electron-donating 4-methoxy-3-methylphenyl group .

Molecular Weight and Solubility :

- The target compound’s higher molecular weight (~438) compared to (392.5) and 4 (~408) reflects its additional methyl group on the phenyl ring and branched alkoxy chain. This may slightly reduce aqueous solubility but improve membrane permeability .

- ’s dichlorophenyl group contributes to a higher molecular weight (445.4) and lipophilicity, which could correlate with increased toxicity risks .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and reaction conditions for preparing 4-isopropoxy-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine?

- Methodology :

- Step 1 : Synthesize the sulfonylpiperazine intermediate via sulfonylation of 4-methoxy-3-methylphenol using sulfonyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions at 0–5°C .

- Step 2 : Couple the intermediate to the pyrimidine core via nucleophilic substitution. Use a polar aprotic solvent (e.g., DMF) and a mild base (e.g., K₂CO₃) at 80–100°C for 12–24 hours .

- Step 3 : Introduce the isopropoxy group via alkoxylation under reflux in isopropanol with catalytic acid .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm sulfonylation (δ ~3.3 ppm for piperazine protons) and isopropoxy group integration .

- Mass Spectrometry : High-resolution MS (ESI or MALDI-TOF) to validate molecular ion peaks and fragmentation patterns .

- HPLC-PDA : Monitor purity (>95%) using a C18 column with acetonitrile/water mobile phase (UV detection at 254 nm) .

Q. How can researchers functionalize the pyrimidine core for structure-activity relationship (SAR) studies?

- Methodology :

- Halogenation : Use NBS or PCl₅ to introduce halogens at the 4-position for cross-coupling reactions .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) to saturate the pyrimidine ring, altering electronic properties .

- Substitution : Replace isopropoxy with other alkoxy groups (e.g., ethoxy) via nucleophilic displacement in refluxing alcohols .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model sulfonylation transition states and identify energy barriers. Software: Gaussian or ORCA .

- Reaction Path Screening : Apply automated tools (e.g., ICReDD’s workflow) to predict optimal solvents and catalysts, reducing trial-and-error experimentation .

- Machine Learning : Train models on existing sulfonylpiperazine reaction datasets to predict yields under varying conditions (temperature, solvent polarity) .

Q. What strategies resolve contradictions in reported biological activity data across structural analogs?

- Methodology :

- Meta-Analysis : Compare IC₅₀ values from enzyme inhibition assays (e.g., kinase panels) while controlling for assay conditions (pH, ATP concentration) .

- Molecular Dynamics Simulations : Model ligand-receptor binding to explain divergent activities caused by minor substituent changes (e.g., methoxy vs. ethoxy) .

- Dose-Response Refinement : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) to validate target engagement .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

- Methodology :

- Design of Experiments (DoE) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading in a factorial design to identify robust conditions .

- In Situ Monitoring : Use ReactIR or PAT tools to track intermediate formation and adjust reaction kinetics dynamically .

- Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF, which simplify downstream purification .

Q. What are the degradation pathways of this compound under accelerated stability conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (H₂O₂). Monitor via LC-MS to identify degradants (e.g., sulfoxide formation) .

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life from accelerated data .

Q. How does polymorphism affect the compound’s crystallinity and solubility?

- Methodology :

- XRPD Screening : Crystallize the compound from 10+ solvent systems (e.g., ethanol, acetonitrile) to identify polymorphs .

- DSC/TGA : Characterize thermal stability and melting points of each form .

- Solubility Assays : Compare equilibrium solubility in biorelevant media (FaSSIF/FeSSIF) across polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.